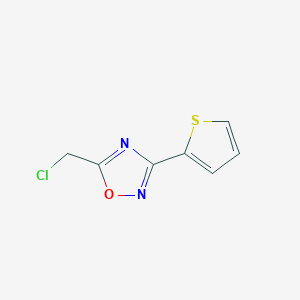

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDLOUFERNGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353113 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63417-81-2 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole (CAS 63417-81-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability and diverse pharmacological potential.[1][2] This document delves into the synthesis, spectral characterization, key reactivity, and prospective applications of this specific derivative, providing researchers with a foundational understanding for its utilization in drug discovery and development programs.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of chemical properties.[3][4] In the landscape of medicinal chemistry, this scaffold has garnered considerable attention due to its ability to act as a bioisosteric replacement for esters and amides. This substitution can lead to improved pharmacokinetic profiles, such as increased resistance to enzymatic hydrolysis, without compromising the biological activity of the parent molecule.[1] Consequently, 1,2,4-oxadiazole derivatives have been explored for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6][7] The subject of this guide, this compound, incorporates a reactive chloromethyl group, a versatile handle for further chemical modifications, and a thienyl substituent, a common pharmacophore in many drug molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 63417-81-2 | [8] |

| Molecular Formula | C₇H₅ClN₂OS | [9] |

| Molecular Weight | 200.65 g/mol | [9] |

| IUPAC Name | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | [9] |

| Canonical SMILES | C1=CSC(=C1)C2=NOC(=N2)CCl | [9] |

| InChI Key | YOUDLOUFERNGRO-UHFFFAOYSA-N | [9] |

Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative example adapted from the synthesis of analogous compounds and should be optimized for the specific substrate.[10]

Step 1: Acylation of Thiophene-2-carboximidamide

-

To a stirred solution of thiophene-2-carboximidamide (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(chloroacetyl)thiophene-2-carboximidamide intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 8-12 hours. The cyclization can also be promoted by the addition of a catalytic amount of a suitable acid or base.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Precise spectroscopic data for this compound is not widely published. However, based on data from structurally similar compounds, the following characteristic spectral features can be anticipated.[11][12][13]

¹H NMR Spectroscopy (Anticipated)

-

Thienyl Protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Anticipated)

-

Oxadiazole Carbons (C3 and C5): Resonances in the range of δ 160-180 ppm.

-

Thienyl Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A peak around δ 30-40 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 200 and an isotope peak [M+2]⁺ at m/z 202, characteristic of a monochlorinated compound. Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[14][15]

Infrared (IR) Spectroscopy

-

C=N stretching (oxadiazole): Around 1600-1650 cm⁻¹.

-

C-O-N stretching (oxadiazole): In the fingerprint region.

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

-

C-Cl stretching: Around 600-800 cm⁻¹.

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the 5-position of the oxadiazole ring.

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

Examples of Nucleophilic Displacement:

-

With Cyanide: Reaction with potassium cyanide (KCN) can yield the corresponding acetonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[11]

-

With Amines: Primary and secondary amines can displace the chloride to form secondary and tertiary amines, respectively. This is a common strategy for building libraries of compounds for biological screening.

-

With Thiols: Thiolates can be used to introduce sulfur-containing moieties.

-

With Alcohols/Phenols: Alkoxides or phenoxides can react to form ether linkages.

This reactivity makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery.[2] While specific biological activity data for this compound is not extensively documented, its structural features suggest potential for investigation in several therapeutic areas.

-

As a Bioisosteric Scaffold: As previously mentioned, the oxadiazole ring can mimic ester or amide groups, potentially leading to compounds with improved drug-like properties.[1]

-

Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties.[5]

-

Antimicrobial Agents: Derivatives of 1,2,4-oxadiazoles have shown activity against a range of bacterial and fungal pathogens.[6]

The thienyl group is also a common feature in many approved drugs, and its presence in this molecule may contribute to favorable interactions with biological targets. The chloromethyl group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a targeted drug discovery campaign.

Safety and Handling

Based on the available safety data for this compound and similar structures, this compound should be handled with care in a well-ventilated laboratory fume hood.[9]

Hazard Statements:

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye damage.[9]

-

May cause respiratory irritation.[9]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its reactive chloromethyl group provides a versatile handle for the creation of diverse chemical libraries. The inherent drug-like properties of the 1,2,4-oxadiazole core, coupled with the presence of a thienyl moiety, make this compound a compelling starting point for the development of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential.

References

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]

-

Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. SpectraBase. Available at: [Link]

- Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl).

-

(PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link]

- (paraacyloxyphenoxy)-benzoic acid derivatives. Google Patents.

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][11][16] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]

-

Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. Beilstein Journals. Available at: [Link]

- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.

-

5-Chloromethyl-3-methyl-1,2,4-oxadiazole. SpectraBase. Available at: [Link]

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

-

5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Screening of New[11][14][16]Oxadiazole,[1][11][16]Triazole, and[1][11][16]Triazolo[4,3-b][1][11][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available at: [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.

-

The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Nucleophilic substitution reaction of 1,3,4oxadiazole. ResearchGate. Available at: [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]

-

Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Available at: [Link]

- mass spectrometry of oxazoles.

-

Method of preparing smoked yeast products. PubChem. Available at: [Link]

-

Metal, carbon, carbide and other composites thereof. Justia Patents. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available at: [Link]

-

Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. Available at: [Link]

-

U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link]

-

Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR. Available at: [Link]

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rroij.com [rroij.com]

- 8. This compound | 63417-81-2 [chemicalbook.com]

- 9. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its synthesis, physicochemical properties, reactivity, and potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of the Thiophene-Oxadiazole Scaffold

The amalgamation of a thiophene ring and a 1,2,4-oxadiazole core in a single molecular entity presents a compelling scaffold for drug discovery. Thiophene and its derivatives are renowned pharmacophores present in numerous FDA-approved drugs, valued for their bioisosteric resemblance to the phenyl group but with distinct electronic properties.[1] The 1,2,4-oxadiazole ring is a versatile five-membered heterocycle recognized for its role as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[2][3] The title compound, 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, combines these privileged structures with a reactive chloromethyl group, rendering it a highly valuable intermediate for the synthesis of diverse compound libraries.

Synthesis of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.

Synthetic Pathway

The synthesis of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can be logically approached in two primary steps starting from thiophene-2-carbonitrile:

-

Formation of Thiophene-2-carboxamidoxime: The nitrile group of thiophene-2-carbonitrile is reacted with hydroxylamine to yield the corresponding amidoxime.

-

Acylation and Cyclocondensation: The thiophene-2-carboxamidoxime is then acylated with chloroacetyl chloride, followed by a thermally induced cyclodehydration to form the 1,2,4-oxadiazole ring.

Caption: Synthetic route to 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of Thiophene-2-carboxamidoxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol or water) is added a base (e.g., sodium carbonate or triethylamine) (1.2 eq) portion-wise at room temperature.

-

Thiophene-2-carbonitrile (1.0 eq) is then added to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which can be purified by recrystallization.

Step 2: Synthesis of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

-

Thiophene-2-carboxamidoxime (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C in an ice bath.

-

A base (e.g., triethylamine or pyridine) (1.1 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq).[4]

-

The reaction is allowed to warm to room temperature and stirred for a few hours (monitored by TLC) to ensure the formation of the O-acylamidoxime intermediate.

-

The solvent is removed under reduced pressure, and the residue is redissolved in a high-boiling point solvent such as toluene.

-

The solution is heated to reflux for several hours to facilitate the cyclodehydration.[4]

-

After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole as a solid.

Physicochemical Properties and Characterization

The structural integrity and purity of the synthesized 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole must be rigorously confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | [5] |

| Molecular Formula | C₇H₅ClN₂OS | [5][6] |

| Molecular Weight | 200.65 g/mol | [5][6] |

| CAS Number | 63417-81-2 | [6] |

| Appearance | Expected to be a white to light-yellow crystalline solid | General observation for similar compounds |

| Solubility | Sparingly soluble in water, soluble in common organic solvents | [7] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the chloromethyl (CH₂Cl) protons, likely in the range of δ 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the two carbons of the oxadiazole ring (C3 and C5), typically at δ 165-175 ppm. Signals for the thiophene carbons and the chloromethyl carbon (around δ 40-50 ppm) would also be present.

-

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N stretching of the oxadiazole ring (around 1580-1620 cm⁻¹), C-O-C stretching, and C-Cl stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 200.65), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[13]

Reactivity and Mechanistic Considerations

The reactivity of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group and the stability of the 1,2,4-oxadiazole ring.

Reactivity of the Chloromethyl Group

The chloromethyl group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles.

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

-

Amines: To introduce amino-methyl side chains, which are prevalent in many biologically active molecules.

-

Thiols: To form thioether linkages.

-

Alcohols/Phenols: To generate ether derivatives.

-

Cyanide: As a precursor for carboxylic acids or other nitrogen-containing heterocycles.[8]

-

Azides: For the introduction of an azido group, which can be further modified via click chemistry or reduction to an amine.

These reactions provide a straightforward and efficient way to generate a library of derivatives for structure-activity relationship (SAR) studies.

Stability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reductive conditions. This stability allows for a wide range of chemical transformations to be performed on the substituents without compromising the integrity of the heterocyclic core.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole make it a promising scaffold and intermediate in the development of novel therapeutic agents across various disease areas.

Scaffold for Bioactive Molecules

The combination of the thiophene and 1,2,4-oxadiazole moieties has been explored in the design of compounds with a wide array of biological activities, including:

-

Anticancer Agents: Both oxadiazole and thiophene derivatives have demonstrated significant potential as anticancer agents.[1][14][15]

-

Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[10][16]

-

Anti-inflammatory and Analgesic Agents: The rigid heterocyclic core can serve as a template for designing compounds that interact with enzymes and receptors involved in inflammation and pain signaling.

-

Enzyme Inhibitors: The ability to introduce diverse side chains via the chloromethyl group allows for the targeted design of enzyme inhibitors, for example, against cholinesterases.[11]

Workflow for Derivative Library Synthesis and Screening

Caption: Workflow for drug discovery using the title compound.

Safety and Handling

Based on available data for the compound, it is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a strategically important heterocyclic compound that holds considerable promise for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the versatility of the chloromethyl group for further derivatization, makes it an invaluable tool for the generation of novel molecular entities with diverse biological activities. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this and related thiophene-oxadiazole scaffolds in their research and development endeavors.

References

-

PubChem. 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Available from: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available from: [Link]

-

ResearchGate. (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Available from: [Link]

-

Taylor and Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

-

Beilstein Journals. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available from: [Link]

-

PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

-

Research and Reviews. 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Available from: [Link]

-

PubChemLite. 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Available from: [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

-

PubMed. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

Semantic Scholar. Oxadiazoles in medicinal chemistry. Available from: [Link]

-

IOSR Journal. Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. Available from: [Link]

-

Supplementary Material. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

-

Research & Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 63417-81-2 | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole - Synblock [synblock.com]

- 7. Buy 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. PubChemLite - 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (C7H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajrconline.org [ajrconline.org]

- 16. mdpi.com [mdpi.com]

Synthesis of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and pharmacokinetic profiles.[1][2] This document details a validated two-step synthetic strategy, commencing with the formation of a key thiophene-2-amidoxime intermediate, followed by a cyclocondensation reaction with chloroacetyl chloride. The narrative emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and incorporates in-process validation checkpoints to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: Significance and Strategic Overview

The 1,2,4-oxadiazole motif is a privileged scaffold in modern drug discovery, frequently employed to replace metabolically labile ester and amide groups in pharmacologically active molecules.[1][3] This bioisosteric replacement can lead to compounds with improved stability, bioavailability, and overall drug-like properties.[2] The incorporation of a thiophene ring, a common pharmacophore in numerous approved drugs, further enhances the potential for biological activity.[4][5]

The target molecule, this compound, is particularly valuable as it features a reactive chloromethyl group at the 5-position. This functional handle serves as a versatile anchor for introducing a wide array of substituents through nucleophilic substitution, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The synthetic approach detailed herein is a logical and well-precedented two-step process:

-

Amidoxime Formation: Synthesis of the key intermediate, thiophene-2-amidoxime, from commercially available 2-thiophenecarbonitrile.

-

Cyclocondensation: Acylation of the amidoxime with chloroacetyl chloride, followed by an intramolecular cyclodehydration to construct the final 1,2,4-oxadiazole heterocycle.

This strategy is favored for its efficiency, use of readily available starting materials, and straightforward reaction conditions.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule logically dictates the forward synthetic plan. The disconnection of the 1,2,4-oxadiazole ring is the key strategic step, identifying an amidoxime and an acyl chloride as the primary synthons. This is the most common and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles.[6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and a wide spectrum of biological activities.[1][2] The incorporation of a thiophene ring often enhances pharmacological profiles, while the 5-(chloromethyl) group serves as a versatile synthetic handle for further molecular elaboration. This document details a robust synthesis protocol, thorough physicochemical and spectroscopic characterization, an analysis of chemical reactivity, and a discussion of its potential applications in drug discovery. The methodologies are presented with a focus on the underlying scientific principles to ensure reproducibility and facilitate further investigation by researchers in the field.

Introduction: Strategic Importance in Medicinal Chemistry

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif

The five-membered 1,2,4-oxadiazole ring is a cornerstone in modern drug design.[3][4] Its unique electronic properties and structural rigidity allow it to act as a metabolically stable replacement for labile ester and amide groups, a strategy known as bioisosterism.[2][5] This substitution can lead to compounds with enhanced pharmacokinetic profiles, such as increased resistance to enzymatic hydrolysis by esterases and amidases. Consequently, the 1,2,4-oxadiazole scaffold is found in a diverse array of therapeutic agents with activities including anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[6][7][8]

Rationale for Thienyl and Chloromethyl Substituents

The selection of the 3-(2-thienyl) and 5-(chloromethyl) substituents is a deliberate design choice aimed at maximizing both biological potential and synthetic versatility.

-

Thiophene Moiety: The thiophene ring is a common heterocycle in pharmaceuticals that can participate in hydrogen bonding and pi-stacking interactions with biological targets. Its presence can significantly modulate a compound's activity and selectivity.[9][10]

-

Chloromethyl Group: This group is a reactive electrophilic site, rendering the molecule an ideal building block or intermediate.[11] It is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups (e.g., amines, thiols, azides, cyanides) to generate extensive compound libraries for structure-activity relationship (SAR) studies.[2][12] A recent study highlighted a related compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, for its potent nematicidal activity, underscoring the potential of this particular structural feature.[8]

Scope of this Guide

This guide serves as a centralized technical resource for this compound. It provides field-proven protocols for its synthesis and purification, a detailed multi-technique spectroscopic characterization, insights into its chemical reactivity, and a forward-looking perspective on its applications in drug development.

Synthesis and Purification

Synthetic Strategy: The Amidoxime Route

The most prevalent and efficient method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative.[5] This pathway was selected for its reliability and high yields. The synthesis proceeds in two key steps: (1) O-acylation of thiophene-2-carboxamidoxime with chloroacetyl chloride, followed by (2) base-mediated or thermal intramolecular cyclodehydration to form the stable oxadiazole ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials: Thiophene-2-carbonitrile, hydroxylamine hydrochloride, sodium bicarbonate, chloroacetyl chloride, triethylamine (Et₃N), dichloromethane (DCM), toluene, ethanol.

Step 1: Synthesis of Thiophene-2-carboxamidoxime (Starting Material)

-

To a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.5 eq) in aqueous ethanol, add thiophene-2-carbonitrile (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amidoxime, which can be used in the next step without further purification.

-

Causality Insight: The bicarbonate neutralizes the HCl byproduct from the hydroxylamine salt, liberating the free hydroxylamine needed for the nucleophilic addition to the nitrile.

-

Step 2: Synthesis of this compound

-

Dissolve thiophene-2-carboxamidoxime (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Transfer the reaction mixture to a flask containing toluene and heat to reflux for 8-12 hours to effect cyclization.

-

Causality Insight: The initial acylation at 0 °C controls the exothermic reaction between the highly reactive acyl chloride and the amidoxime. Triethylamine acts as a base to quench the HCl generated. The subsequent heating in a higher-boiling solvent like toluene provides the necessary thermal energy for the intramolecular cyclodehydration, which eliminates a molecule of water to form the aromatic oxadiazole ring.

-

Purification

-

After cooling, the reaction mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.

Physicochemical and Safety Data

All quantitative data for the target compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [13] |

| CAS Number | 63417-81-2 | [13][14][15] |

| Molecular Formula | C₇H₅ClN₂OS | [13][15] |

| Molecular Weight | 200.65 g/mol | [13][15] |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Monoisotopic Mass | 199.98111 Da | [13] |

Safety and Handling: The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed and may cause skin and serious eye irritation or damage.[11][13]

Spectroscopic and Structural Elucidation

A combination of spectroscopic techniques is required for unambiguous structure confirmation. The following sections detail the expected results from each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

¹H NMR (400 MHz, CDCl₃) - Predicted Data: The proton spectrum is expected to be simple and highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.60 - 7.80 | dd | 1H | Thiophene H-5 | Downfield shift due to proximity to sulfur and deshielding by the oxadiazole ring. |

| ~7.50 - 7.60 | dd | 1H | Thiophene H-3 | Coupled to both H-4 and H-5. |

| ~7.15 - 7.25 | dd | 1H | Thiophene H-4 | Coupled to both H-3 and H-5. |

| ~4.80 - 5.00 | s | 2H | -CH₂Cl | Singlet for the methylene protons, significantly downfield due to the electronegative chlorine atom and adjacent oxadiazole ring. |

¹³C NMR (100 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175 - 178 | C5 (Oxadiazole) | Carbon atom of the oxadiazole ring attached to the CH₂Cl group. |

| ~165 - 168 | C3 (Oxadiazole) | Carbon atom of the oxadiazole ring attached to the thiophene ring. |

| ~128 - 135 | Thiophene Carbons | Four distinct signals are expected for the thienyl carbons. |

| ~35 - 40 | -CH₂Cl | Aliphatic carbon significantly deshielded by the attached chlorine atom. |

Infrared (IR) Spectroscopy

Protocol: Record the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Key Predicted IR Absorption Bands: The IR spectrum provides confirmation of key functional groups.[16]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1615 | C=N stretch | Oxadiazole ring |

| ~1550 | C=C stretch | Aromatic (Thiophene) |

| ~1250 | C-O-C stretch | Oxadiazole ring |

| ~1100 | N-O stretch | Oxadiazole ring |

| ~700 - 800 | C-Cl stretch | Chloromethyl group |

Mass Spectrometry (MS)

Protocol: Analyze the sample using Electrospray Ionization (ESI) or Electron Impact (EI) for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Predicted Mass Spectrometry Data:

| m/z Value | Species | Rationale |

|---|---|---|

| ~200 / 202 | [M]⁺ / [M+2]⁺ | Molecular ion peak. The characteristic ~3:1 isotopic pattern for ³⁵Cl and ³⁷Cl provides definitive evidence of a single chlorine atom. |

| ~165 | [M-Cl]⁺ | Loss of the chlorine radical. |

| ~124 | [C₄H₃S-CN₂O]⁺ | Fragmentation of the oxadiazole ring. |

| ~110 | [C₄H₃S-CN]⁺ | Thienylnitrile cation, a common fragment. |

Caption: Plausible fragmentation pathway under Electron Impact (EI) MS.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the chloromethyl group, which acts as a potent electrophile. This enables a wide range of derivatization reactions, making it a valuable intermediate for building molecular complexity.

Caption: Nucleophilic substitution reactions at the C-5 chloromethyl group.

This reactivity is paramount for drug discovery campaigns, allowing for the rapid synthesis of analogs to explore the chemical space around a lead compound. For example, reaction with various amines can introduce functionalities that modulate solubility or target binding, while reaction with sodium azide provides a precursor for "click" chemistry via the Staudinger reaction or reduction to a primary amine.

Potential Applications and Future Directions

Given the established biological activities of the 1,2,4-oxadiazole and thiophene scaffolds, this compound is a promising candidate for screening in various therapeutic areas.[1][9]

-

Antiparasitic and Nematicidal Agents: The potent activity of structurally similar compounds against nematodes suggests this as a primary area for investigation.[8]

-

Anticancer and Anti-inflammatory Agents: Many 1,2,4-oxadiazole derivatives exhibit potent anticancer and anti-inflammatory effects, making these valuable screening cascades.[1][6]

-

Enzyme Inhibition: The scaffold can be tailored to target specific enzyme active sites, such as kinases or proteases, by modifying the substituent introduced via the chloromethyl handle.

Future research should focus on leveraging the reactivity of the chloromethyl group to build a focused library of derivatives. These new chemical entities can then be subjected to high-throughput screening to identify lead compounds for various diseases, followed by systematic SAR studies to optimize potency and selectivity.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. This guide has provided a comprehensive framework for its preparation and characterization, grounded in established chemical principles. Its defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, its potential for facile derivatization make it an exceptionally valuable building block for medicinal chemists and researchers in drug discovery. The insights and protocols detailed herein are intended to serve as a robust foundation for the future exploration and exploitation of this promising scaffold.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 22(12), 2267. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 375-407. [Link]

-

Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014).[1][5][6]-oxadiazoles: synthesis and biological applications. Mini-reviews in medicinal chemistry, 14(4), 355–369. [Link]

-

Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]

-

SpectraBase. 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. SpectraBase. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [Link]

-

PubChem. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. IJPSR. [Link]

-

Roopan, S. M., & Kumar, G. S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied microbiology and biotechnology, 106(11), 3865–3878. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Preprints.org. [Link]

-

Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. [Link]

-

Semantic Scholar. synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]

-

Roopan, S. M., & Kumar, G. S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

National Institutes of Health. Synthesis and Screening of New[1][3][6]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH. [Link]

-

SpectraBase. 1-[(5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL)-THIOACETYL]-3-(2-THIENYL)-5-(4-CHLOROPHENYL)-2-PYRAZOLINE. SpectraBase. [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

ResearchGate. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. [Link]

-

Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(23), 8382. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 4. ResearchGate. [Link]

-

HETEROCYCLES. mass spectrometry of oxazoles. HETEROCYCLES. [Link]

-

ResearchGate. FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

SpectraBase. 5-Chloromethyl-3-methyl-1,2,4-oxadiazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Vasil'ev, A. V., & Voinov, M. A. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein journal of organic chemistry, 14, 2819–2824. [Link]

-

de Oliveira, C. S. A., de F. F. M. da Costa, M., de S. C. da S. Sinfrônio, F., de O. F. da Silva, J., de L. de Oliveira, A., de O. Pereira, E., & de Oliveira, R. A. (2012). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein journal of organic chemistry, 8, 131–139. [Link]

-

ResearchGate. Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. [Link]

-

National Institutes of Health. 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole. NIH. [Link]

-

Li, M., Shi, Y., Zhang, S., Li, Y., Zhang, H., & Xi, Z. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2689. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. soc.chim.it [soc.chim.it]

- 6. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES | Semantic Scholar [semanticscholar.org]

- 11. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 63417-81-2 [chemicalbook.com]

- 15. CAS 63417-81-2 | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole - Synblock [synblock.com]

- 16. journalspub.com [journalspub.com]

A Technical Guide to the Purity Determination of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a key heterocyclic intermediate in medicinal chemistry and drug development. Its purity is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, even at trace levels, can interfere with reaction kinetics, reduce yields, and pose significant safety risks.[1] This technical guide provides a comprehensive framework for assessing and ensuring the purity of this compound. We will explore the impact of synthetic routes on the impurity profile, detail robust purification strategies, and present a multi-faceted analytical workflow for definitive purity verification. This guide is intended to serve as a practical resource for scientists dedicated to maintaining the highest standards of scientific integrity in their research and development endeavors.

The Criticality of Purity in Pharmaceutical Intermediates

In the synthesis of APIs, intermediates like this compound are the foundational building blocks.[1][2] The quality of these inputs has a cascading effect, directly impacting the success of the final drug product.[2] Regulatory bodies impose strict limits on impurity levels, making rigorous purity assessment not just a matter of good science but a prerequisite for regulatory approval.[1][3] A well-characterized intermediate with a high degree of purity ensures reproducible results in subsequent synthetic steps, enhances the safety profile of the API, and ultimately contributes to greater patient safety.[2][3]

Proactive Purity Control: The Synthetic Pathway

Understanding the synthetic origin of this compound is the first step in proactive purity management. The most common route involves the cyclization of an amidoxime with an activated carboxylic acid derivative. This process, while effective, can introduce a predictable set of impurities.

A prevalent synthetic method involves reacting thiophene-2-carboxamidoxime with chloroacetyl chloride.

Sources

Biological activity of 1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered immense interest in medicinal chemistry. Its significance lies not only in its synthetic accessibility but also in its remarkable physicochemical properties. It is often employed as a bioisosteric replacement for amide and ester functionalities, a strategic substitution that can enhance metabolic stability and improve pharmacokinetic profiles by participating in hydrogen bond interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Synthetic Pathways: From Concept to Compound

The biological evaluation of any chemical scaffold is predicated on its synthesis. The majority of 1,2,4-oxadiazole synthesis methods are rooted in the cyclization of key intermediates. The most prevalent and versatile approach involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, carboxylic acid, or ester.[4][5][6] Understanding this fundamental workflow is crucial for designing and producing novel derivatives for screening.

The choice of catalyst and reaction conditions is critical for optimizing yield and purity. For instance, the use of a superbase medium like NaOH/DMSO can facilitate a one-pot synthesis from amidoximes and methyl or ethyl esters at room temperature, simplifying the purification protocol.[4]

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

The 1,2,4-oxadiazole nucleus is a cornerstone of many potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines including breast (MCF-7), lung (A-549), and prostate (PC-3).[7][8][9] The anticancer effects are not monolithic; they arise from the inhibition of various enzymes and disruption of critical signaling pathways.[8][10]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary strategy through which these derivatives exert their effects is enzyme inhibition. Key targets include:

-

Kinases (e.g., EGFR): The EGFR/PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Certain 1,2,4-oxadiazole hybrids have been shown to down-regulate the expression of EGFR, PI3K, and mTOR, effectively stifling cancer cell proliferation.[11]

-

Caspase-3 Activation: Apoptosis, or programmed cell death, is a crucial anticancer mechanism. Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function by activating caspase-3, a key executioner of apoptosis.[12]

-

Carbonic Anhydrase IX (CAIX): CAIX is an enzyme overexpressed in many hypoxic tumors and is linked to cancer progression. 1,2,4-oxadiazole derivatives have been developed as effective CAIX inhibitors.[13]

-

Histone Deacetylases (HDACs): As epigenetic modifiers, HDACs are significant targets in oncology. 1,2,4-oxadiazole derivatives have shown potent, nanomolar-level inhibitory activity against HDAC enzymes.[2][10][14]

Caption: Key anticancer mechanisms of 1,2,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are pivotal for optimizing lead compounds. For anticancer 1,2,4-oxadiazoles, several trends have emerged:

-

Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups (EDGs) on aryl substituents often improves antiproliferative potency, whereas electron-withdrawing groups (EWGs) can decrease it.[4]

-

Specific Moieties for Potency: Linking the 1,2,4-oxadiazole core to other heterocyclic systems, such as imidazopyridines or 1,2,4-thiadiazole-pyrimidines, can yield compounds with potent, sub-micromolar IC50 values.[7] The inclusion of a 3,4,5-trimethoxy group on a phenyl ring has been identified as crucial for optimal activity in certain series.[7]

Quantitative Data on Anticancer Activity

The efficacy of these compounds is quantified by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-Imidazopyridine | MCF-7 (Breast) | 0.68 ± 0.03 | [7] |

| 1,2,4-Oxadiazole-Imidazopyridine | A-549 (Lung) | 1.56 ± 0.061 | [7] |

| 1,2,4-Oxadiazole-Thiadiazole-Pyrimidine | A-549 (Lung) | 0.11 ± 0.051 | [7] |

| 1,2,4-Oxadiazole-Thiadiazole-Pyrimidine | MCF-7 (Breast) | 0.22 ± 0.078 | [7] |

| 1,2,4-Oxadiazole-Benzothiazole | CaCo-2 (Colon) | 4.96 | [9] |

| 1,2,4-Oxadiazole-Benzothiazole | DLD1 (Colorectal) | 0.35 | [9] |

Antimicrobial Activity: A Scaffold to Combat Pathogens

1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][5][13] This makes them attractive candidates for developing new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Antibacterial Activity

This class of compounds is notably active against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

-

Mechanism of Action: A key mechanism is the inhibition of bacterial cell wall biosynthesis, which is a validated and effective antibacterial strategy.[15][17] Some derivatives function as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), such as PBP2a in MRSA.[5][18]

-

SAR Insights: SAR studies on antibacterial 1,2,4-oxadiazoles have revealed that a hydrogen-bond donor in one of the aryl rings (designated the 'A ring') is necessary for activity.[15] Hydrophobic substituents, especially halogens, are generally well-tolerated on other parts of the molecule.[17]

Antifungal Activity

Derivatives have also been designed as potent antifungal agents.

-

Mechanism of Action: One targeted mechanism is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain.[19]

-

Quantitative Data: Some derivatives show potent activity against a range of plant pathogenic fungi, including R. solani and B. cinerea.[19] Specific compounds have exhibited minimum inhibitory concentrations (MICs) as low as 0.15 µg/mL against S. aureus and 0.05 µg/mL against E. coli.[5]

Anti-inflammatory and Neuroprotective Activities

Beyond cancer and infectious diseases, the 1,2,4-oxadiazole scaffold has been successfully exploited to develop agents with anti-inflammatory and CNS activities.[1]

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases. 1,2,4-oxadiazole derivatives can modulate key inflammatory pathways.

-

Mechanism of Action: A significant mechanism is the inhibition of the NF-κB signaling pathway.[20] Certain derivatives have been shown to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of pro-inflammatory mediators like nitric oxide (NO).[20]

Neuroprotective and CNS Activity

The scaffold has been instrumental in designing molecules for neurodegenerative diseases like Alzheimer's.

-

Mechanism of Action: These derivatives can act as multi-target agents, simultaneously inhibiting key enzymes involved in Alzheimer's pathology such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B).[14][21] This multi-pronged approach is a highly sought-after strategy for complex diseases. For example, some derivatives are over 7 times more potent than the standard drug donepezil at inhibiting AChE.[14]

-

Other CNS Targets: Derivatives have also been developed as potent agonists for muscarinic receptors and positive allosteric modulators of the mGlu4 receptor, indicating their potential in treating a range of neurological and psychiatric disorders.[22][23]

Experimental Protocols: A Guide to In Vitro Evaluation

Trustworthy data is the bedrock of drug discovery. The protocols described below represent self-validating systems for assessing the biological activity of 1,2,4-oxadiazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50). The causality is clear: viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product; a reduction in purple color is directly proportional to cell death.

Workflow:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well. This density is chosen to ensure cells are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[7] Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows sufficient time for formazan crystal formation in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Enzyme Inhibition Assay (General Workflow)

This protocol outlines the steps to determine the inhibitory potency (IC50) of a compound against a specific enzyme target (e.g., AChE, CAIX).

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

The 1,2,4-oxadiazole scaffold is a proven and versatile platform in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. Its utility as a stable bioisostere and its synthetic tractability ensure its continued relevance in the development of novel therapeutics. The insights provided in this guide—from synthetic strategy and mechanistic understanding to quantitative SAR and validated experimental protocols—are intended to empower researchers to rationally design and evaluate the next generation of 1,2,4-oxadiazole-based drugs to address pressing challenges in oncology, infectious disease, and neurology.

References

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel).

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug

- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters.

- Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules.

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.

- Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. PubMed.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.

- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry.

- Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Pharmaceutical Fronts.

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases.

- Application Note: Developing Enzyme Inhibition Assays for 1,2,4-Oxadiazole Deriv

- A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. BenchChem.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters.

- New 1,2,4-oxadiazole derivatives with positive mGlu 4 receptor modulation activity and antipsychotic-like properties. Scilit.

- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.

- Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Journal of Biomolecular Structure and Dynamics.

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scilit.com [scilit.com]

Thienyl-Substituted 1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery and Development

Foreword: The Strategic Integration of Thiophene with the 1,2,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is a highly valued heterocyclic motif. Its utility stems from its role as a bioisosteric replacement for ester and amide functionalities, offering enhanced metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets[1][2][3]. The strategic incorporation of a thienyl moiety onto this scaffold introduces a new dimension of chemical and pharmacological diversity. Thiophene, an aromatic heterocycle containing a sulfur atom, is not merely a phenyl ring bioisostere; it brings unique electronic properties, metabolic profiles, and steric attributes that can be exploited to fine-tune the therapeutic potential of a molecule[1]. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring's distinct electronic nature compared to a benzene ring can significantly alter a compound's pharmacokinetic and pharmacodynamic properties[1]. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of thienyl-substituted 1,2,4-oxadiazoles, offering a technical resource for researchers and professionals in drug development.

I. Synthetic Strategies for Thienyl-Substituted 1,2,4-Oxadiazoles: A Rationale-Driven Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly achieved through two robust and versatile pathways: the acylation and cyclization of an amidoxime, and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Amidoxime Pathway: A Cornerstone in 1,2,4-Oxadiazole Synthesis

This is the most common and adaptable method for preparing unsymmetrically substituted 1,2,4-oxadiazoles. The key to this pathway is the formation of a thienyl amidoxime, which can then be acylated and cyclized to yield the desired product.

Logical Framework for the Amidoxime Pathway

Figure 1: General workflow for the synthesis of thienyl-substituted 1,2,4-oxadiazoles via the amidoxime pathway.

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole

Part A: Synthesis of Thiophene-2-carboxamidoxime

-

Reaction Setup: To a solution of thiophene-2-carbonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).

-

Reaction Execution: Reflux the mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford thiophene-2-carboxamidoxime as a crystalline solid.

Causality Behind Choices: The use of a slight excess of hydroxylamine hydrochloride and a base ensures the complete conversion of the nitrile. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Part B: Acylation and Cyclization

-

Acylation: To a solution of thiophene-2-carboxamidoxime (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and cool the mixture to 0°C. Add benzoyl chloride (1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.

-

Cyclodehydration: The intermediate O-acyl amidoxime can be isolated or the reaction can proceed in a one-pot fashion. For cyclization, the reaction mixture can be heated to reflux or subjected to microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times and higher yields[4][5][6].

-

Purification: After completion of the reaction (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield 3-(thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole.

Causality Behind Choices: The use of a base like triethylamine is crucial to neutralize the HCl generated during the acylation reaction. Microwave irradiation provides efficient and uniform heating, which can significantly accelerate the cyclodehydration step, often leading to cleaner reactions and improved yields compared to conventional heating[4][5][6].

The 1,3-Dipolar Cycloaddition Pathway